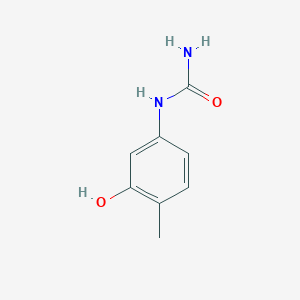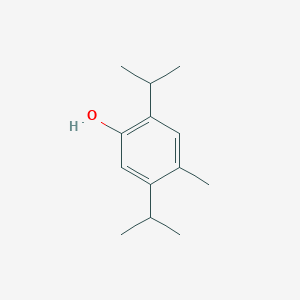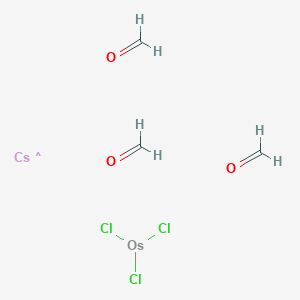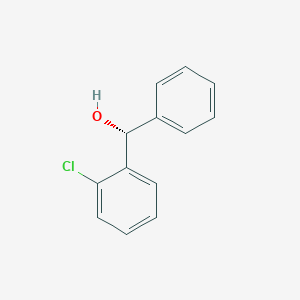
(R)-2-chloro-diphenylmethanol
描述
(R)-2-chloro-diphenylmethanol is an organic compound with the molecular formula C13H11ClO. It is a chiral molecule, meaning it has non-superimposable mirror images, and the (+) sign indicates the specific enantiomer. This compound is a derivative of benzhydrol, where one of the phenyl groups is substituted with a chlorine atom at the ortho position. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
(R)-2-chloro-diphenylmethanol can be synthesized through several methods. One common synthetic route involves the reduction of 2-chlorobenzophenone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of 2-chlorobenzophenone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity.
化学反应分析
Types of Reactions
(R)-2-chloro-diphenylmethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-chlorobenzophenone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can convert it to 2-chlorobenzhydrol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.
Substitution: Sodium hydroxide (NaOH) in aqueous ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: 2-Chlorobenzophenone.
Reduction: Benzhydrol.
Substitution: Various substituted benzhydrol derivatives depending on the nucleophile used.
科学研究应用
(R)-2-chloro-diphenylmethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: It is used in the production of fine chemicals and as a starting material for more complex molecules.
作用机制
The mechanism of action of (R)-2-chloro-diphenylmethanol involves its interaction with specific molecular targets. In biochemical assays, it may act as a ligand binding to proteins or enzymes, altering their activity. The exact pathways and targets depend on the specific application and the context of its use.
相似化合物的比较
Similar Compounds
Benzhydrol: The parent compound without the chlorine substitution.
2-Chlorobenzophenone: The oxidized form of (R)-2-chloro-diphenylmethanol.
Chlorobenzene: A simpler aromatic compound with a chlorine substituent.
Uniqueness
This compound is unique due to its chiral nature and the presence of both a hydroxyl group and a chlorine atom. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
属性
CAS 编号 |
16071-26-4 |
|---|---|
分子式 |
C13H11ClO |
分子量 |
218.68 g/mol |
IUPAC 名称 |
(R)-(2-chlorophenyl)-phenylmethanol |
InChI |
InChI=1S/C13H11ClO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H/t13-/m1/s1 |
InChI 键 |
JGDRELLAZGINQM-CYBMUJFWSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)O |
手性 SMILES |
C1=CC=C(C=C1)[C@H](C2=CC=CC=C2Cl)O |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

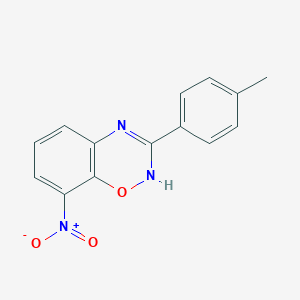
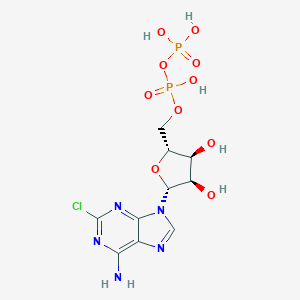

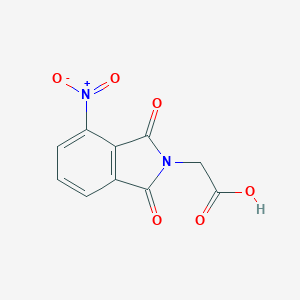
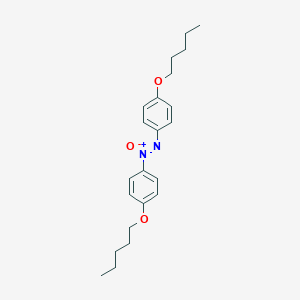
![4,9-Dimethylnaphtho[2,3-b]thiophene](/img/structure/B98931.png)
